2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate is an organic compound with the molecular formula C₁₁H₁₁N₁O₂ and a molecular weight of approximately 189.21 g/mol. This compound features a benzofuran core with a unique isocyanate functional group, making it significant in various chemical applications. It is characterized by its density of 1.14 g/cm³ and a boiling point of around 283.3 °C .
The synthesis of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate typically involves the following steps:
This compound has several notable applications:
Interaction studies involving 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate focus on its reactivity with biological macromolecules:
Several compounds share structural similarities with 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate. Here are some examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Isothiocyanatoaniline | Contains an isothiocyanate group | Exhibits different reactivity patterns |
| 1-Isocyanato-4-methylbenzene | Aromatic ring with isocyanate | Used primarily in polymer synthesis |
| Phenyl isocyanate | Simple aromatic structure | Commonly used in organic synthesis |
| Benzyl isocyanate | Benzyl group attached to isocyanate | Has different solubility properties |
These compounds differ primarily in their functional groups and structural features but share similar reactivity due to the presence of the isocyanate functional group. The uniqueness of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate lies in its fused benzofuran structure, which may impart distinct biological activities and reactivity profiles compared to simpler isocyanates .
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate is an organic compound characterized by a benzofuran core structure with an isocyanate functional group attached at the 7-position [1] [2]. The compound is registered under Chemical Abstracts Service number 87254-55-5 and possesses the molecular formula C₁₁H₁₁NO₂ [1] [2] [3]. This aromatic heterocyclic compound exhibits distinct physicochemical properties that are fundamental to its chemical behavior and potential applications.
The molecular weight of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate is precisely 189.21 grams per mole, as determined through mass spectrometric analysis and confirmed by multiple chemical suppliers [1] [2] [3]. The compound demonstrates a density of 1.14 grams per cubic centimeter at standard temperature and pressure conditions . This relatively high density reflects the compact molecular structure and the presence of the benzofuran ring system combined with the isocyanate functional group.
| Property | Value | Reference Source |
|---|---|---|
| Chemical Abstracts Service Registry Number | 87254-55-5 | CAS Registry [1] |
| Molecular Formula | C₁₁H₁₁NO₂ | PubChem [1] |
| Molecular Weight | 189.21 g/mol | Thermo Scientific [2] [3] |
| Density | 1.14 g/cm³ | Chemical databases |
| Boiling Point | 283.3°C | Literature values |
| Topological Polar Surface Area | 38.7 Ų | PubChem computed [1] |
| XLogP3 (Partition Coefficient) | 3.2 | PubChem XLogP3 [1] |
| Hydrogen Bond Donor Count | 0 | PubChem computed [1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem computed [1] |
| Rotatable Bond Count | 1 | PubChem computed [1] |
The boiling point of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate occurs at 283.3 degrees Celsius under standard atmospheric pressure . This elevated boiling point is consistent with the molecular structure, which includes both aromatic character from the benzofuran system and the polar isocyanate functional group. The compound exhibits a refractive index estimated at approximately 1.60, based on comparative analysis with structurally similar benzofuran isocyanate derivatives [5] [6].
The topological polar surface area of 38.7 square angstroms indicates moderate polarity, primarily contributed by the isocyanate functional group and the oxygen atom in the benzofuran ring [1]. The partition coefficient (XLogP3) value of 3.2 suggests moderate lipophilicity, indicating that the compound would preferentially partition into organic phases over aqueous environments [1]. The molecular architecture permits only one freely rotatable bond, contributing to the compound's relatively rigid three-dimensional structure [1].
The solubility characteristics of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate reflect its dual nature as both an aromatic compound and an isocyanate-containing molecule [5] [7]. The compound demonstrates limited solubility in water due to the inherent reactivity of the isocyanate functional group with water molecules, leading to hydrolysis reactions that form unstable carbamic acid intermediates [8] [9].
In organic solvents, the compound exhibits variable solubility patterns that correlate with solvent polarity and hydrogen-bonding capabilities [5] [10]. Chloroform serves as a slightly effective solvent for dissolution, with solubility characteristics similar to other benzofuran isocyanate derivatives [5] [11]. Methanol also provides slight solubility, though the protic nature of this alcohol may lead to some degree of reaction with the isocyanate functional group over extended contact periods [5] [11].
| Solvent System | Solubility Level | Chemical Compatibility Notes |
|---|---|---|
| Water | Limited | Hydrolysis reaction occurs [8] [9] |
| Chloroform | Slightly soluble | Compatible solvent system [5] [11] |
| Methanol | Slightly soluble | Potential reactivity with isocyanate [5] [11] |
| Acetone | Moderate | Expected based on polarity matching [10] |
| Benzene | Soluble | Aromatic-aromatic interactions favorable [10] |
| Ethanol | Moderate | Moderate polarity compatibility [10] |
| Hexane | Limited | Poor polarity matching [10] |
| Dimethyl sulfoxide | Moderate to good | Polar aprotic solvent compatibility [10] |
Acetone represents a moderately effective solvent system, with the compound showing reasonable dissolution characteristics due to the complementary polarity profiles between the ketone solvent and the polar regions of the benzofuran isocyanate molecule [10]. Benzene and other aromatic hydrocarbons provide favorable solubility conditions through aromatic-aromatic interactions between the solvent molecules and the benzofuran ring system [10] [7].
Ethanol demonstrates moderate solubility characteristics, balancing the polar hydroxyl group interactions with the compound's polar regions while providing sufficient organic character to accommodate the benzofuran structure [10]. Hexane and other non-polar aliphatic hydrocarbons exhibit poor solubility due to the significant polarity mismatch between the solvent and the compound's isocyanate and benzofuran functionalities [10].
Dimethyl sulfoxide serves as an effective polar aprotic solvent, providing moderate to good solubility through dipole-dipole interactions without the complicating factor of protic hydrogen atoms that could react with the isocyanate group [10]. This solvent system is particularly valuable for analytical and synthetic applications requiring complete dissolution without chemical modification of the compound.
The thermal stability of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl isocyanate follows patterns established for isocyanate-containing compounds, with decomposition processes typically initiating at temperatures between 200 and 250 degrees Celsius [12] [13] [14]. Thermogravimetric analysis studies of related isocyanate compounds reveal that thermal decomposition occurs through multiple sequential stages, each characterized by distinct mass loss profiles and evolved gas products [13] [15].
The initial thermal decomposition stage involves the breakdown of the isocyanate functional group, which represents the most thermally labile portion of the molecular structure [13] [14]. This process typically generates carbon dioxide, isocyanic acid, and various nitrogen-containing fragments as primary decomposition products [12] [13]. The benzofuran ring system demonstrates greater thermal stability compared to the isocyanate functionality, remaining largely intact during the early stages of thermal decomposition [12].
| Thermal Property | Estimated Value | Analytical Method Reference |
|---|---|---|
| Decomposition Onset Temperature | 200-250°C | Based on isocyanate class studies [12] [13] |
| Primary Decomposition Products | CO₂, HNCO, aromatic fragments | Thermogravimetric analysis [13] [14] |
| Heat of Vaporization | ~52 kJ/mol | Estimated from benzofuran derivatives [6] |
| Thermal Stability Ranking | Moderate | Compared to other isocyanates [12] [7] |
Differential scanning calorimetry analysis of structurally related compounds indicates that the thermal decomposition process is endothermic, requiring continuous heat input to maintain the reaction progression [13] [15] [14]. The activation energy for thermal decomposition of similar isocyanate compounds ranges from 126 to 135 kilojoules per mole, determined through Friedman-Reich-Levi and Flynn-Wall-Ozawa kinetic analysis methods [13] [14].
The decomposition pathway complexity increases at elevated temperatures, where secondary reactions between decomposition products can generate additional volatile and non-volatile species [12] [13]. Aromatic compounds formed during benzofuran ring degradation may include phenolic derivatives, while nitrogen-containing fragments can undergo further transformation to form various heterocyclic structures [12] [13].
Thermal stability studies conducted under inert atmospheric conditions demonstrate enhanced stability compared to oxidative environments, where oxygen promotes additional degradation pathways [12] [13]. The compound exhibits reasonable thermal stability for handling and processing at moderate temperatures, but requires careful temperature control during synthetic applications to prevent unwanted decomposition reactions [12] [14].